molecular formula C12H18O3 B1650418 (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol CAS No. 117574-74-0

(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol

Cat. No.: B1650418
CAS No.: 117574-74-0
M. Wt: 210.27 g/mol
InChI Key: XQCGKSRFUNJKJW-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol. It is known for its unique structure, which includes methoxy and methyl groups attached to a benzene ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol involves the reduction of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde. The process typically includes the following steps:

  • Dissolve 20 g (96 mmol) of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde in 200 ml of ethanol.
  • Add 1.8 g (47.6 mmol) of sodium borohydride to the solution and stir for 30 minutes.
  • Add saline to the reaction mixture and extract the product with ethyl acetate.
  • Wash the extract with water and dry it.
  • Evaporate the solvent under reduced pressure and crystallize the residue from isopropyl ether to obtain 18.6 g (92.1%) of this compound with a melting point of 121-122°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to equipment and reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Further reduction can lead to the formation of corresponding hydrocarbons.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol has several scientific research applications, including :

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde: A precursor in the synthesis of (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol.

    2,5-Dimethoxy-3,4,6-trimethylbenzyl alcohol: A closely related compound with similar structural features.

    2,5-Dimethoxy-3,4,6-trimethylphenyl acetate: Another derivative with comparable properties.

Uniqueness

This compound is unique due to its specific arrangement of methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

(2,5-dimethoxy-3,4,6-trimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-7-8(2)12(15-5)10(6-13)9(3)11(7)14-4/h13H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGKSRFUNJKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)CO)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539102
Record name (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117574-74-0
Record name (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 20 g (96 mmol) of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde in 200 ml of ethanol, 1.8 g (47.6 mmol) of sodium boronhydride was added and stirred for 30 minutes. To the reaction mixture saline was added, and the product was extracted with ethyl acetate. The extract was washed with water and dried, from which the solvent was evaporated off under reduced pressure. The residue was crystallized from isopropyl ether, to give 18.6 g (92.1%) of 2,5-dimethoxy-3,4,6-trimethylbenzylalcohol. m.p. 121°-122° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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